molecular formula C15H19F2N3O2 B2567168 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2175978-50-2

3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2567168
CAS No.: 2175978-50-2
M. Wt: 311.333
InChI Key: VWBXWKXAIGOOIQ-UHFFFAOYSA-N
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Description

3-(2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a structurally complex heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 4. The 2-oxoethyl side chain is linked to a 1,1-difluoro-6-azaspiro[2.5]octane moiety, a bicyclic system with conformational rigidity due to the spiro junction and fluorine substitution. Crystallographic refinement tools like SHELX have likely been employed to resolve its stereochemistry and confirm its three-dimensional structure .

Properties

IUPAC Name

3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2/c1-10-11(2)18-9-20(13(10)22)7-12(21)19-5-3-14(4-6-19)8-15(14,16)17/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBXWKXAIGOOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC3(CC2)CC3(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a novel pyrimidine derivative with potential biological activity. Its unique structure, characterized by the difluorinated spirocyclic moiety and the pyrimidine ring, suggests possible interactions with biological targets that could lead to therapeutic applications.

The molecular formula of the compound is C15H18F2N2O2C_{15}H_{18}F_{2}N_{2}O_{2} with a molecular weight of 296.31 g/mol. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, making it a candidate for drug development.

PropertyValue
Molecular FormulaC15H18F2N2O2
Molecular Weight296.31 g/mol
StructureStructure

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in the body. The difluoro group can enhance binding affinity, potentially modulating the activity of biological targets involved in various diseases.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity : Some pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds suggest that they may induce apoptosis in cancer cells through various signaling pathways.
  • Antiviral Properties : Certain modifications in pyrimidine structures have been associated with antiviral activity, making this compound a candidate for further investigation in virology.
  • Anti-inflammatory Effects : Compounds containing spirocyclic structures have been noted for their anti-inflammatory properties, which could be relevant for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Study 2: Antiviral Activity

A related compound was tested against viral infections and demonstrated a dose-dependent inhibition of viral replication in vitro. The study highlighted the potential for developing antiviral therapies based on this class of compounds.

Research Findings

Recent investigations into the biological properties of similar compounds have revealed:

  • High Oral Bioavailability : Certain derivatives have shown over 90% oral bioavailability in animal models, indicating favorable pharmacokinetics.
  • Selective Targeting : The presence of specific functional groups allows for selective targeting of key proteins involved in disease processes.

Comparison with Similar Compounds

A. 3-(2-(4-Hydroxyphenyl)-2-oxoethyl)-5,6-dihydropyridin-2(1H)-one (Compound 6 from )

  • Core Structure: Replaces the pyrimidinone with a dihydropyridinone, reducing aromaticity and planarity.
  • Bioactivity: No α-glucosidase inhibition (IC₅₀ > 100 μM) or antimicrobial activity observed .

B. Pyrido-Oxazinone Derivatives ()

  • Core Structure: Features a pyrido[3,2-b][1,4]oxazin-3(4H)-one system, which is larger and more rigid than pyrimidinone.
  • Substituents : Includes fluoro, hydroxy, and methoxy groups, enabling diverse interactions (e.g., halogen bonding, hydrogen bonding).
  • Applications : Often associated with kinase inhibition or antiviral activity, though specific data for these derivatives are unavailable .

C. 6-(5-Methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one ()

  • Core Structure: Shares the pyrimidinone core but substitutes the 2-oxoethyl-azaspiro side chain with a methylisoxazole and methylthio group.

Hypothetical Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound 6 Pyrido-Oxazinone Derivative
Molecular Weight (g/mol) ~350 (estimated) ~250 ~450
logP (Predicted) 1.8–2.5 (due to difluoro) 1.2–1.5 (hydroxyphenyl) 2.5–3.0 (methoxy/fluoro)
Hydrogen Bond Donors 1 (pyrimidinone NH) 2 (NH and OH) 2–3 (NH, OH)
Aromatic Rings 2 (pyrimidinone, azaspiro) 1 (dihydropyridinone) 3–4
Metabolic Stability High (fluorine resistance) Moderate (hydroxyl glucuronidation) Variable

Pharmacological Implications

  • Target Compound: The difluoro-azaspiro system likely enhances membrane permeability and target engagement through rigid conformation and fluorine’s electronegativity.
  • Compound 6: Lack of α-glucosidase inhibition suggests structural specificity for enzyme targets; the absence of a pyrimidinone or fluorine may reduce binding affinity .

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